5-(2-chlorophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline
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Overview
Description
5-(2-chlorophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline is a complex organic compound belonging to the class of pyrazoloisoquinolines This compound is characterized by its unique structure, which includes a pyrazole ring fused to an isoquinoline system, substituted with various functional groups such as chlorophenyl and dimethoxyphenyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chlorophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Isoquinoline Formation: The pyrazole intermediate is then subjected to cyclization with appropriate isoquinoline precursors, often involving palladium-catalyzed cross-coupling reactions.
Functional Group Substitution:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(2-chlorophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups to their corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
5-(2-chlorophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-(2-chlorophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline involves its interaction with various molecular targets and pathways. Its biological effects are mediated through binding to specific receptors or enzymes, leading to modulation of cellular processes. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-chlorophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]quinoline
- 5-(2-chlorophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]pyridine
Uniqueness
Compared to similar compounds, 5-(2-chlorophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline is unique due to its specific substitution pattern and the presence of both chlorophenyl and dimethoxyphenyl groups
Properties
IUPAC Name |
5-(2-chlorophenyl)-7,8-dimethoxy-1,3-diphenylpyrazolo[3,4-c]isoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22ClN3O2/c1-35-25-17-22-23(18-26(25)36-2)29(21-15-9-10-16-24(21)31)32-30-27(22)28(19-11-5-3-6-12-19)33-34(30)20-13-7-4-8-14-20/h3-18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMUSDXVRIMTGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(N=C2C4=CC=CC=C4Cl)N(N=C3C5=CC=CC=C5)C6=CC=CC=C6)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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